2-(4-Chloro-3-nitrophenyl)-1H-indole
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro and nitro group attached to the phenyl ring, which is further connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole typically involves the reaction of 4-chloro-3-nitroaniline with indole under specific conditions. One common method includes the use of a catalyst such as copper to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process often involves crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and azides are commonly used nucleophiles for substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-(4-amino-3-nitrophenyl)-1H-indole can be formed.
Reduction Products: The reduction of the nitro group yields 2-(4-chloro-3-aminophenyl)-1H-indole.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the indole ring.
2-(4-Bromo-3-nitrophenyl)-1H-indole: Similar structure with a bromo group instead of a chloro group.
2-(4-Chloro-3-nitrophenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1H-indole is unique due to the combination of the indole ring with the chloro and nitro substituents, which imparts distinct chemical and biological properties
Properties
CAS No. |
918482-41-4 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-5-10(8-14(11)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |
InChI Key |
PCYAWMMMNOAEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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